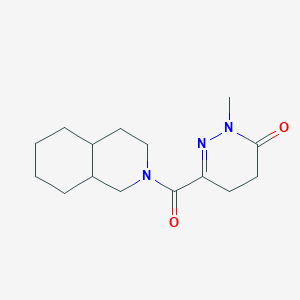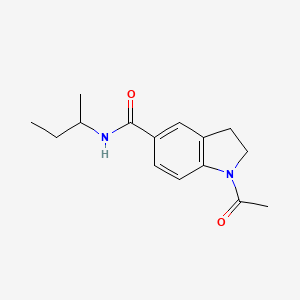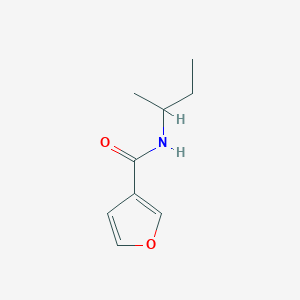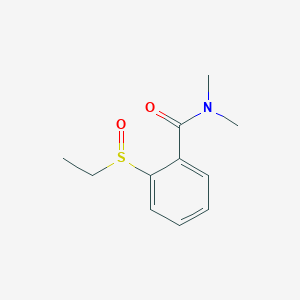
2-ethylsulfinyl-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfinyl-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfinyl group attached to the benzamide structure, which includes a benzene ring bonded to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfinyl-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N,N-dimethylbenzamide, which is then subjected to further reactions to introduce the ethylsulfinyl group.
Reaction Conditions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of starting materials and reagents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification and Quality Control: Implementation of purification techniques and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethylsulfinyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to the corresponding sulfide.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-ethylsulfinyl-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfide derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-ethylsulfinyl-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfinyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity. The benzamide structure allows for binding to specific sites on proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylbenzamide: Lacks the ethylsulfinyl group, making it less reactive in certain chemical reactions.
N,N-diethylbenzamide: Contains an ethyl group instead of a dimethyl group, affecting its chemical properties and reactivity.
N-methyl-N-phenylbenzamide: Has a phenyl group instead of an ethylsulfinyl group, leading to different chemical behavior.
Uniqueness
2-ethylsulfinyl-N,N-dimethylbenzamide is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in specific contexts.
Propriétés
IUPAC Name |
2-ethylsulfinyl-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-4-15(14)10-8-6-5-7-9(10)11(13)12(2)3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCUJXHVZJTZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzamide](/img/structure/B7491318.png)

![4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B7491329.png)
![(E)-1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one](/img/structure/B7491332.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2,4-dimethyl-6-oxopyran-3-carboxamide](/img/structure/B7491347.png)
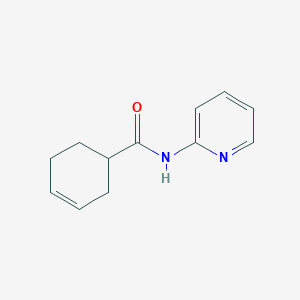
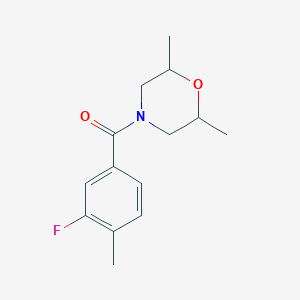
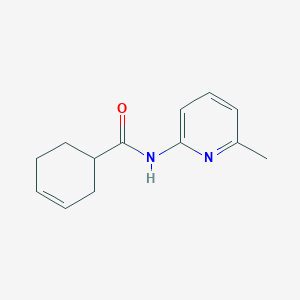

![8-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7491382.png)
